9(S)-HEPE is primarily synthesized from eicosapentaenoic acid through enzymatic reactions involving lipoxygenases or cytochrome P450 enzymes. These enzymes facilitate the hydroxylation of eicosapentaenoic acid at specific positions, leading to the formation of various hydroxy-eicosapentaenoic acids, including 9(S)-HEPE .
9(S)-HEPE belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. It is specifically classified as a hydroxy fatty acid and is part of the broader category of lipid mediators known for their roles in inflammation and resolution processes.
The synthesis of 9(S)-HEPE can be achieved through several methods:
The enzymatic synthesis typically involves incubating eicosapentaenoic acid with lipoxygenase in a controlled environment (pH, temperature) to optimize yield and selectivity. The reaction products are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate 9(S)-HEPE from other metabolites .
The molecular structure of 9(S)-HEPE is characterized by a long-chain hydrocarbon backbone with multiple double bonds and a hydroxyl group at the 9th carbon position. Its chemical formula is C20H32O3.
The stereochemistry at the hydroxyl position is critical for its biological activity, with the (S) configuration being particularly relevant for its interaction with biological receptors.
9(S)-HEPE participates in various biochemical reactions:
The reactions involving 9(S)-HEPE often require specific conditions such as pH adjustments and temperature control to ensure optimal enzyme activity and product stability. Analytical techniques like mass spectrometry are used to monitor these reactions and confirm product identity.
The mechanism of action for 9(S)-HEPE primarily involves its role as a signaling molecule that modulates inflammatory responses:
Studies have demonstrated that treatment with 9(S)-HEPE leads to reduced levels of inflammatory markers in various models of inflammation, indicating its potential therapeutic benefits.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural characterization.
9(S)-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid (9(S)-HEPE) is a mono-hydroxylated metabolite of the ω-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). Its chemical structure (C₂₀H₃₀O₃; molecular weight 318.45 g/mol; CAS No. 141545-44-0) features a stereospecific S-configured hydroxyl group at carbon 9 and five cis double bonds at positions 5, 7, 11, 14, and 17 [1] [5]. The hydroxyl group induces a bent conformation that enhances its interactions with lipid-binding pockets in receptors and enzymes. 9(S)-HEPE is soluble in organic solvents like DMSO and ethanol but has limited solubility in aqueous buffers, often requiring solubilization aids like PBS (pH 7.2) or sodium carbonate for biological assays [1]. Its stability is influenced by storage conditions, with recommendations for long-term storage at -80°C under inert gas to prevent auto-oxidation [1] [10].
Property | Value/Description |
---|---|
Chemical Name | 9(S)-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid |
Molecular Formula | C₂₀H₃₀O₃ |
Molecular Weight | 318.45 g/mol |
CAS Number | 141545-44-0 |
Solubility | DMSO, Ethanol, PBS (pH 7.2), Na₂CO₃ buffer |
Storage Stability | -80°C (long-term); -20°C (short-term) |
Predicted Density | 0.997 g/cm³ |
9(S)-HEPE is primarily synthesized via the lipoxygenase (LOX) pathway, where EPA undergoes stereoselective oxidation at carbon 9 by enzymes such as 9-LOX or 8-LOX (in murine systems) [4] [7]. Non-enzymatic production can occur through free radical-mediated oxidation, but this yields racemic mixtures (e.g., 9-R/S-HEPE) lacking stereospecific bioactivity [5] [10]. Once formed, 9(S)-HEPE is rapidly incorporated into phospholipids at the sn-2 position, serving as a reservoir for signal-activated release [3] [4]. Further metabolism includes β-oxidation to shorter-chain metabolites (e.g., 7-hydroxyhexadecatrienoic acid) or dehydrogenation to 9-oxo-EPE, mediated by hydroxy fatty acid dehydrogenases [3] [8]. Its half-life in vivo is influenced by soluble epoxide hydrolase (sEH) activity, which degrades epoxy fatty acids but may indirectly regulate hydroxy fatty acid pools [7] [10].
The bioactivity of EPA-derived hydroxy metabolites varies significantly based on hydroxylation position and stereochemistry:
Isomer | Primary Pathway | Key Biological Activities | Receptor Targets |
---|---|---|---|
9(S)-HEPE | 9-LOX | PPARγ activation → Fatty acid oxidation, glucose uptake | PPARγ > PPARα |
15(S)-HEPE | 15-LOX | 5-LO inhibition (IC₅₀ 28 μM); Resolvin precursor | Unknown |
18-HEPE | CYP / Aspirin-COX2 | Resolvin E-series precursor; Anti-inflammatory | Chemokine receptors |
9-R/S-HEPE | Non-enzymatic | Weak PPARγ agonism; Non-stereospecific effects | Low-affinity PPAR binding |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9